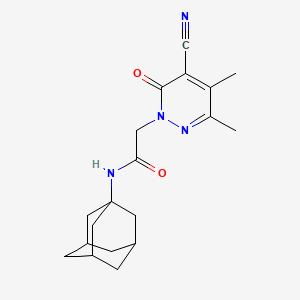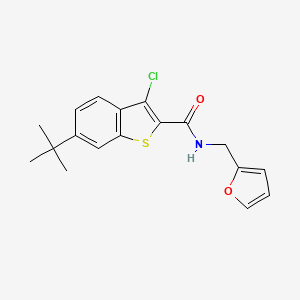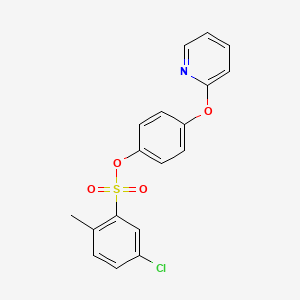
N-(1-adamantyl)-2-(5-cyano-3,4-dimethyl-6-oxopyridazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-2-(5-cyano-3,4-dimethyl-6-oxopyridazin-1-yl)acetamide is a complex organic compound characterized by its adamantyl group and pyridazinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-adamantyl)-2-(5-cyano-3,4-dimethyl-6-oxopyridazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the adamantyl group and the pyridazinone ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) and alkyl halides.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its adamantyl group provides stability and rigidity, making it a valuable precursor in organic synthesis.
Biology: In biological research, the compound has been studied for its antimicrobial and hypoglycemic activities. Its unique structure allows it to interact with biological targets, offering potential therapeutic benefits.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism by which N-(1-adamantyl)-2-(5-cyano-3,4-dimethyl-6-oxopyridazin-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances its binding affinity to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(1-adamantyl)acetamide: A closely related compound with similar adamantyl group but lacking the pyridazinone moiety.
N-(1-adamantyl)carbothioamide: Another derivative with a carbothioamide group instead of the acetamide group.
Uniqueness: N-(1-adamantyl)-2-(5-cyano-3,4-dimethyl-6-oxopyridazin-1-yl)acetamide stands out due to its unique combination of adamantyl and pyridazinone groups, which confer distinct chemical and biological properties compared to its similar compounds.
Propiedades
IUPAC Name |
N-(1-adamantyl)-2-(5-cyano-3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-11-12(2)22-23(18(25)16(11)9-20)10-17(24)21-19-6-13-3-14(7-19)5-15(4-13)8-19/h13-15H,3-8,10H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSSLBFULANVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)CC(=O)NC23CC4CC(C2)CC(C4)C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6621542.png)
![2-(5-chloro-2-methoxyphenyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6621554.png)
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B6621557.png)
![2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-N-(4-cyclopropyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6621563.png)
![2-(2-oxoquinoxalin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B6621571.png)
![1-[(2-Ethoxypyridin-3-yl)methyl]-3-[(2-morpholin-4-ylpyridin-4-yl)methyl]urea](/img/structure/B6621587.png)
![Methyl 4-[[2-[(4-methylphenyl)sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B6621598.png)

![1-[(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)methyl]-N,N-dimethyl-3,4-dihydro-2H-quinoline-6-sulfonamide](/img/structure/B6621617.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6621624.png)
![2-[(5-chloro-2-methylphenyl)sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B6621637.png)
![2-[4-(diethylsulfamoyl)-1,4-diazepan-1-yl]-N-propan-2-ylacetamide](/img/structure/B6621640.png)
![3-(azepan-1-ylsulfonyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methylaniline](/img/structure/B6621642.png)

